- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931

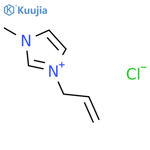

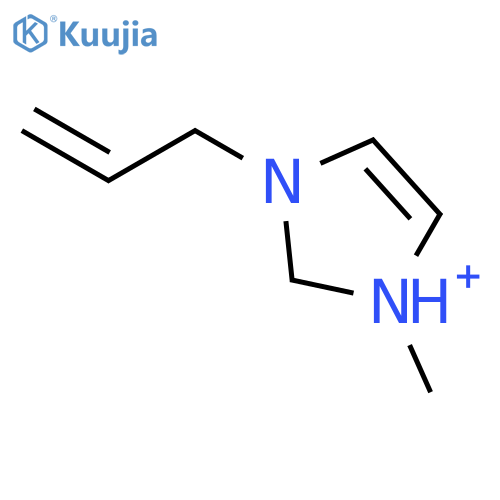

Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

98806-09-8 structure

Nome do Produto:1H-Imidazolium, 1-methyl-3-(2-propenyl)-

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-

- DTXSID6048094

- DTXCID7028065

- SCHEMBL173392

- NS00114808

- 1-ALLYL-3-METHYLIMIDAZOLIUM

- 7KXP39NT49

- 98806-09-8

- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium

- CHEMBL3306823

- NCGC00248726-01

- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-

- 1-allyl-3-methylimidazolium fluoride

-

- Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1

- Chave InChI: WWVMHGUBIOZASN-UHFFFAOYSA-N

Propriedades Computadas

- Massa Exacta: 123.092223359g/mol

- Massa monoisotópica: 123.092223359g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 2

- Complexidade: 101

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.9

- Superfície polar topológica: 8.8Ų

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Water ; 24 h, 313 K

Referência

- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain, Journal of Molecular Liquids, 2017, 225, 793-799

Synthetic Routes 3

Condições de reacção

1.1 333 K

Referência

- Synthesis and characterization of imidazolium dicyanamide ionic liquids, Guangdong Huagong, 2015, 42(17),

Synthetic Routes 4

Condições de reacção

1.1 Solvents: Acetone ; 48 h, rt

Referência

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

Referência

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

Referência

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

Referência

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

Referência

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

Referência

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

Referência

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

Synthetic Routes 11

Condições de reacção

Referência

- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids, RSC Advances, 2016, 6(31), 26386-26391

Synthetic Routes 12

Condições de reacção

1.1 Solvents: Acetone ; 60 h, rt

Referência

- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810

Synthetic Routes 13

Condições de reacção

1.1 Solvents: Acetone ; 48 h, rt

Referência

- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,

Synthetic Routes 14

Condições de reacção

Referência

- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132

Synthetic Routes 15

Condições de reacção

Referência

- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Methanol ; 3 d, rt

Referência

- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents, Inorganic Chemistry, 2014, 53(9), 4770-4776

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Acetone ; 24 h

Referência

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 18

Condições de reacção

1.1 12 h, reflux

2.1 Solvents: Acetone ; 24 h

2.1 Solvents: Acetone ; 24 h

Referência

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 19

Condições de reacção

1.1 -

2.1 Solvents: Acetone ; 48 h, rt

2.1 Solvents: Acetone ; 48 h, rt

Referência

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 20

Condições de reacção

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

Referência

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

Synthetic Routes 21

Condições de reacção

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

Referência

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials

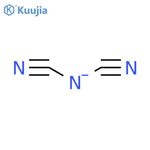

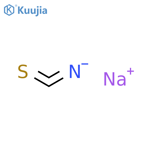

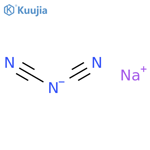

- N-Cyanocyanamide Sodium Salt

- 1-Allyl-3-methylimidazolium chloride

- Sodium sulfocyanate

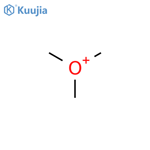

- Oxonium, trimethyl-(9CI)

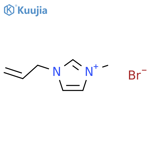

- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)

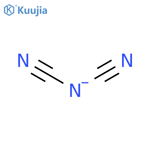

- dicyanamide

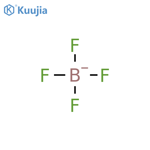

- Borate(1-),tetrafluoro-

- Cyanamide, cyano-, silver(1+) salt

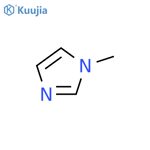

- 1-Methylimidazole

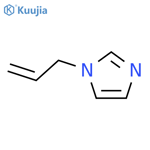

- 1-Allylimidazole

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Literatura Relacionada

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

3. Book reviews

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-) Produtos relacionados

- 1243363-65-6(Phenol, 2-(1,1-dimethylethyl)-5-fluoro-)

- 248246-45-9(9-methyl-1H,2H,11H-pyrimido[4,5-a]carbazol-2-one)

- 2171241-41-9(3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)

- 2580103-43-9(rac-ethyl (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopentad1,3dioxole-4-carboxylate)

- 891105-89-8(N-{4-3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}naphthalene-2-sulfonamide)

- 2757958-26-0(2-Bromo-4-cyano-6-fluorophenyl 4-methylbenzene-1-sulfonate)

- 54296-25-2(4-Cyano-4''-propyl-p-terphenyl)

- 1421442-09-2(2,5-dichloro-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}benzamide)

- 2172181-82-5(3-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}methyl)pentanoic acid)

- 2140326-81-2(3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine)

Fornecedores recomendados

Nanjing jingzhu bio-technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

上海贤鼎生物科技有限公司

Membro Ouro

CN Fornecedor

A granel